molecular formula C9H13NO B2639120 2-(4-(Methylamino)phenyl)ethanol CAS No. 812640-16-7

2-(4-(Methylamino)phenyl)ethanol

Cat. No.: B2639120
CAS No.: 812640-16-7
M. Wt: 151.209
InChI Key: HHUWVKBILJVBDM-UHFFFAOYSA-N
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Description

Contextual Significance within Phenethylamine (B48288) and Ethanolamine (B43304) Chemistry

The chemical identity of 2-(4-(Methylamino)phenyl)ethanol is deeply rooted in the structural families of phenethylamine and ethanolamine. Phenethylamine itself is a foundational structure in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a vast class of synthetic compounds. mdpi.comwikipedia.org The phenethylamine scaffold is a key "privileged structure" in drug discovery, frequently associated with interactions at various receptors in the central nervous system. nih.govresearchgate.net

Simultaneously, the molecule is an ethanolamine, characterized by the HO-CH₂-CH₂-N- substructure. Ethanolamines are a class of amino alcohols that are crucial in both biology and industrial applications. wikipedia.org For instance, phosphatidylethanolamine (B1630911) is a key component of biological membranes. wikipedia.org In medicinal chemistry, ethanolamine derivatives are known for a range of activities; a notable class of first-generation antihistamines is derived from this scaffold. rxlist.com

The compound this compound merges these two important chemical classes. It is a β-hydroxylated phenethylamine, where the ethanol (B145695) group provides a site for esterification or oxidation, and the secondary methylamino group offers a nucleophilic center for further chemical modifications. The para-substitution on the phenyl ring ensures a defined stereochemistry for its derivatives, which is often crucial for biological activity.

Strategic Importance as an Organic Building Block and Intermediate

The strategic value of this compound lies in its versatility as an organic building block. The presence of three distinct reactive sites—the hydroxyl group, the secondary amine, and the aromatic ring—allows for a wide array of chemical transformations.

Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into an ether or ester, or be replaced by other functional groups through nucleophilic substitution after activation (e.g., conversion to a tosylate).

Methylamino Group: The secondary amine is a nucleophilic center and a base. It can react with electrophiles such as acyl chlorides or alkyl halides to form amides or tertiary amines, respectively. This functional group is pivotal for building larger molecular architectures.

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents that can modulate the molecule's electronic properties, solubility, and steric profile.

The utility of similar scaffolds is well-documented. For example, the closely related compound 2-(4-Aminophenyl)ethanol (B86761) is used as a non-symmetric monomer in the synthesis of ordered poly(amide-ester)s and for the functionalization of graphene nanoplatelets. fishersci.fi This highlights the potential of the this compound framework for creating advanced materials. Its structure makes it a valuable intermediate for synthesizing complex target molecules in multi-step organic synthesis, particularly within pharmaceutical and materials science research.

Table 1: Physicochemical Properties of this compound This data is based on information from chemical suppliers and has not been independently verified by peer-reviewed studies.

Evolution of Research Trajectories Pertaining to this Chemical Scaffold

Research involving phenylethanol and its derivatives has evolved significantly over time. The parent compound, 2-phenylethanol (B73330), is well-known in the fragrance industry for its pleasant rose-like scent and has also been explored for its antimicrobial properties. wikipedia.org Early research focused on its synthesis and natural occurrence. wikipedia.org

The introduction of amino groups onto the phenylethanol scaffold opened new avenues in materials science and medicinal chemistry. For instance, the N,N-dimethyl analog, 2-[4-(Dimethylamino)phenyl]ethanol, has been identified as a highly effective accelerator for the curing of bone cement and as a component in photo-initiating systems for dental resins. sigmaaldrich.com This represents a shift towards applications in polymer and materials science.

In medicinal chemistry, the phenethylamine scaffold is central to the development of therapeutics. mdpi.comnih.gov Research has expanded from simple analogs to complex molecules designed for specific biological targets. Ethanolamine derivatives have also been investigated for their potential in treating heart diseases by acting as β-adrenergic blocking agents. google.comgoogle.com The strategic combination of these functionalities in this compound makes it a candidate for exploration in modern drug discovery programs, where molecular scaffolds are often sought for their ability to be readily modified to create libraries of compounds for screening.

Scope and Academic Relevance of the Detailed Research Outline

This article provides a focused examination of this compound, a molecule of considerable interest due to its hybrid structure derived from phenethylamine and ethanolamine. By placing it within the broader context of these two important chemical families, its significance becomes clear. The discussion of its role as a versatile organic building block underscores its practical utility in synthetic chemistry for creating novel and complex molecules. Furthermore, by tracing the evolution of research on related scaffolds, from classical applications to advanced materials and medicinal chemistry, the potential future research directions for this compound are highlighted. The academic relevance of this analysis lies in its systematic consolidation of the chemical principles that make this compound a promising target for future scientific investigation.

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(methylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-9-4-2-8(3-5-9)6-7-11/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUWVKBILJVBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Methodologies for the Synthesis of 2 4 Methylamino Phenyl Ethanol

Established Reaction Pathways for Structural Assembly

The traditional synthesis of 2-(4-(Methylamino)phenyl)ethanol often relies on robust, multi-step sequences starting from commercially available precursors. These methods prioritize reliability and scalability, forming the bedrock of its production.

Multi-Step Synthetic Strategies and Yield Optimization

A common and logical multi-step approach to synthesize this compound begins with a suitable para-substituted benzene (B151609) derivative, such as 4-aminophenylacetic acid or 4-nitrophenylacetic acid. A representative pathway starting from 4-nitrophenylacetic acid would involve the following key transformations:

Reduction of the Nitro Group: The nitro group is first reduced to an amino group. This can be achieved using various reducing agents, with catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl) being standard choices.

N-Alkylation: The resulting 4-aminophenylacetic acid is then selectively N-methylated. To avoid multiple alkylations and to ensure selectivity, this step is often performed via reductive amination. The primary amine is first treated with formaldehyde (B43269) to form a Schiff base (imine), which is subsequently reduced in situ using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the N-methylamino group.

Reduction of the Carboxylic Acid: The final step is the reduction of the carboxylic acid moiety to a primary alcohol. This is a high-energy transformation typically requiring strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF).

Yield optimization for such a multi-step process involves careful control of reaction conditions (temperature, pressure, reaction time), selection of appropriate solvents, and purification methods at each stage to maximize the purity and quantity of the intermediate products.

Table 1: Proposed Multi-Step Synthesis of this compound

Step Starting Material Key Reagents Product Typical Yield (%)
1 4-Nitrophenylacetic Acid H₂, Pd/C or Fe/HCl 4-Aminophenylacetic Acid >90%
2 4-Aminophenylacetic Acid Formaldehyde (CH₂O), NaBH₄ 4-(Methylamino)phenylacetic Acid 75-85%

Convergent and Divergent Synthetic Approaches

Beyond linear, step-by-step sequences, modern organic synthesis employs more strategic approaches like convergent and divergent synthesis to enhance efficiency.

Divergent Synthesis: A divergent synthesis strategy begins with a central core molecule from which a variety of different compounds can be generated. wikipedia.org In this context, this compound could serve as a core scaffold. The secondary amine and the primary alcohol functionalities offer reactive handles for further chemical modifications, allowing for the creation of a library of related molecules for applications such as drug discovery. wikipedia.org This strategy emphasizes the rapid generation of molecular diversity from a common intermediate. rsc.org

Contemporary and Innovative Synthetic Routes

Recent advancements in synthetic chemistry have provided more sophisticated and efficient tools for constructing molecules like this compound, with a strong emphasis on catalysis.

Catalytic Synthesis Protocols

Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability by using sub-stoichiometric amounts of a catalyst to facilitate reactions. mdpi.com

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.com For the synthesis of 2-arylethylamines and their derivatives, several palladium, copper, and ruthenium-catalyzed reactions are particularly relevant. mdpi.comnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, could be employed. For instance, a Heck reaction could couple a protected 4-bromo-N-methylaniline with ethylene (B1197577) gas or a vinyl equivalent, followed by a hydration/reduction step to furnish the ethanol (B145695) side chain.

Catalytic Hydrogenation: If a suitable precursor like 4-(methylamino)phenylacetaldehyde is synthesized, its reduction to the final alcohol can be achieved through catalytic transfer hydrogenation. This process uses a hydrogen donor (like ammonium (B1175870) formate) in the presence of a supported palladium catalyst, avoiding the need for high-pressure molecular hydrogen and often proceeding with high selectivity. google.com

Cycloisomerization: Transition metals like gold, palladium, or copper can catalyze the cycloisomerization of appropriately functionalized precursors to form aromatic rings, which could be a potential route if starting from aliphatic chains. nih.gov

Table 2: Potential Applications of Transition Metal Catalysis in Synthesizing Arylethylamine Scaffolds

Reaction Type Common Metals Potential Application Reference
Cross-Coupling Pd, Cu Formation of the aryl-ethyl C-C bond from an aryl halide and a two-carbon unit. mdpi.com
Asymmetric Hydrogenation Ru, Rh, Ir Reduction of a precursor C=C or C=O bond to create a chiral center (for chiral analogs). mdpi.comnih.gov

Organocatalysis, which uses small, chiral organic molecules to catalyze chemical transformations, has emerged as a powerful complement to metal-based catalysis, particularly for asymmetric synthesis. mdpi.com While the target molecule, this compound, is itself achiral, the principles of organocatalysis are highly relevant for the synthesis of its chiral derivatives, which are common in pharmaceuticals.

For example, if a synthetic route proceeds through a ketone intermediate, such as 1-(4-(methylamino)phenyl)-2-hydroxyethanone, its asymmetric reduction to a chiral alcohol could be achieved using an organocatalyst. Chiral oxazaborolidines, as used in the Corey-Bakshi-Shibata (CBS) reduction, can stereoselectively reduce the ketone to produce one enantiomer of the corresponding chiral diol in high excess. This highlights how organocatalytic systems can introduce stereochemical control, a critical aspect in the synthesis of bioactive molecules.

Principles of Green Chemistry in Process Development

The integration of green chemistry principles is paramount in the modern synthesis of this compound, steering away from traditional routes that may involve hazardous reagents or generate significant waste. The focus is on developing more benign and sustainable processes.

Solvent-Free and Reduced-Solvent Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. For the synthesis of phenyl-ethanol derivatives, solvent-free reaction conditions represent a significant advancement. One explored avenue is the mechanochemical approach, where mechanical force, rather than solvent-based dissolution, facilitates the reaction between solid-state reactants.

Another strategy involves one-pot, multi-component reactions conducted at elevated temperatures without any solvent. For instance, a plausible solvent-free route to a precursor of this compound could involve the reaction of 4-methylaminobenzaldehyde, a suitable nucleophile, and a source of a two-carbon fragment under thermal conditions. Research on analogous systems, such as the synthesis of 2-[phenyl(pyridine-2-ylamino)methyl]phenols, has demonstrated that such reactions can proceed efficiently at 80°C, offering high yields without the need for solvents or catalysts. nih.gov This approach simplifies purification, reduces waste, and lowers energy consumption associated with solvent handling and removal.

When solvents are necessary, the focus shifts to greener alternatives like ethanol, which is derivable from renewable resources and has a more favorable safety and environmental profile than traditional chlorinated or aprotic polar solvents. rsc.org

Biocatalytic Pathways and Enzymatic Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. researchgate.net The production of the related compound, 2-phenylethanol (B73330), via fermentation is well-established and provides a model for the synthesis of this compound. nih.govmdpi.com The most common biotechnological route is the Ehrlich pathway, which converts amino acids into their corresponding fusel alcohols. nih.govmdpi.com

For the synthesis of this compound, this pathway could be leveraged by utilizing a modified or specifically selected microorganism capable of processing N-methyl-L-phenylalanine. The theoretical biocatalytic transformation would proceed as follows:

Transamination: N-methyl-L-phenylalanine is converted to its corresponding α-keto acid, phenylpyruvic acid N-methyl imine.

Decarboxylation: The α-keto acid is decarboxylated to form 4-(methylamino)phenylacetaldehyde.

Reduction: An alcohol dehydrogenase reduces the aldehyde to the final product, this compound.

Yeast strains, particularly Saccharomyces cerevisiae, are widely used for producing 2-phenylethanol and could be engineered to perform this specific transformation. mdpi.comcjcatal.com The use of whole-cell biocatalysts in aqueous media at mild temperatures and neutral pH represents a significant green chemistry achievement, avoiding harsh reagents and minimizing waste. researchgate.net

Table 1: Comparison of Potential Biocatalytic Approaches

ApproachBiocatalystPrecursorKey Advantages
Whole-Cell FermentationEngineered Saccharomyces cerevisiaeN-methyl-L-phenylalanineUtilizes the established Ehrlich pathway, operates in aqueous media, potential for de novo synthesis from simple sugars. nih.govmdpi.com
Isolated Enzyme SystemTransaminase, Decarboxylase, Alcohol DehydrogenaseN-methyl-L-phenylalanineHigh specificity, avoids cellular metabolism byproducts, allows for higher substrate concentration.

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the scalable and safe production of fine chemicals. This technology utilizes a system of pumps and reactors, such as packed-bed or microreactors, to perform chemical reactions in a continuous stream.

For a multi-step synthesis of this compound, a flow chemistry setup would offer several advantages. For example, a hypothetical synthesis starting from 4-nitroacetophenone could be streamlined. The first step, a reduction of the nitro group, followed by a reduction of the ketone, and finally N-methylation, could be performed in sequential packed-bed reactors containing immobilized catalysts. This approach allows for precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purity. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, making highly exothermic reactions safer to manage. This methodology also enables easier automation and process optimization, making it ideal for industrial-scale production.

Enantioselective Synthesis of Chiral this compound

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as two enantiomers, (R) and (S). In many pharmaceutical applications, only one enantiomer is biologically active. Therefore, methods for enantioselective synthesis are of critical importance.

Development of Chiral Catalysts and Ligands for Asymmetric Induction

The cornerstone of enantioselective synthesis is the use of chiral catalysts or ligands that can induce asymmetry in the product. The most common strategy for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone precursor, in this case, 1-(4-(methylamino)phenyl)ethan-1-one.

Transition Metal Catalysis: Chiral transition metal complexes are highly effective for asymmetric hydrogenation and transfer hydrogenation reactions. Rhodium rsc.org and Ruthenium catalysts, combined with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral diamines, create a chiral pocket that dictates the facial selectivity of hydride attack on the ketone.

Cooperative Catalysis: More recent advances include cooperative catalysis, where an achiral metal complex works in concert with a chiral organocatalyst. For example, a highly effective system for N-H insertion reactions, which could be analogous to O-H insertions or reductions, involves an achiral dirhodium complex and a chiral spiro phosphoric acid (SPA). nih.gov The rhodium complex activates the precursor, while the chiral SPA controls the enantioselectivity of a subsequent proton transfer step. nih.gov This dual-catalyst approach has been shown to achieve excellent yields and high enantioselectivity (up to 98% ee) for related transformations. nih.gov

Table 2: Chiral Catalyst Systems for Asymmetric Synthesis of Alcohols

Catalyst SystemReaction TypePrecursorMechanism Principle
Rhodium-(Chiral Ligand)Asymmetric Conjugate ArylationHydroxylated Arylboronic AcidsThe chiral ligand creates a specific 3D environment around the metal, directing the approach of the substrate. rsc.org
Rh₂(TPA)₄ + Chiral Spiro Phosphoric Acid (SPA)N-H Insertion (by analogy)Diazo compoundsThe achiral rhodium complex catalyzes the insertion, while the chiral SPA acts as a proton shuttle to control stereochemistry. nih.gov
Organocatalyst (e.g., Proline-derived)Asymmetric Aldol/Henry ReactionAldehydesThe catalyst forms a transient chiral intermediate (e.g., an enamine) with one of the reactants, directing the stereochemical outcome. organic-chemistry.org

Stereochemical Control Strategies and Mechanisms

The mechanism of stereochemical control is intimately linked to the nature of the chiral catalyst.

In transition metal catalysis with chiral ligands, control is achieved through steric and electronic interactions within the catalyst-substrate complex. The chiral ligand, such as a derivative of BINAP, creates a C₂-symmetric environment. The substrate coordinates to the metal center in a conformation that minimizes steric hindrance, exposing one of the two prochiral faces of the carbonyl group to the incoming hydride reagent. This preferential orientation leads to the formation of one enantiomer over the other.

In cooperative catalysis involving a chiral proton shuttle, the mechanism is different. As described for N-H insertions with rhodium and SPAs, an unstable ylide intermediate may be formed. nih.gov The chiral SPA then orchestrates the crucial proton transfer step. The Brønsted acid and base sites on the phosphoric acid are held in a fixed chiral orientation, allowing protonation of the intermediate from a specific direction, thereby setting the stereocenter with high enantioselectivity. This strategy is particularly powerful as it can suppress side reactions and remain effective even at elevated temperatures. nih.gov

These sophisticated strategies, from green biocatalysis to precision enantioselective synthesis, are transforming the production of complex molecules like this compound, paving the way for more efficient, sustainable, and targeted chemical manufacturing.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound, primarily through the N-methylation of 2-(4-aminophenyl)ethanol (B86761), is believed to proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism when using alcohols as alkylating agents in the presence of transition metal catalysts. researchgate.netacs.orgnih.gov This catalytic cycle typically involves three key stages:

Oxidation: The catalyst, often a ruthenium or iridium complex, abstracts hydrogen from the alcohol (e.g., methanol), oxidizing it to the corresponding aldehyde (formaldehyde). acs.orgnih.gov

Condensation: The in situ-generated aldehyde then reacts with the primary amine of 2-(4-aminophenyl)ethanol to form an imine (or Schiff base) intermediate, with the elimination of a water molecule. nih.govtsijournals.com

Reduction: The catalyst, which had stored the "borrowed" hydrogen as a metal hydride, transfers it to the imine, reducing it to the final secondary amine product, this compound, and regenerating the active catalyst. acs.orgnih.gov

While specific kinetic and spectroscopic data for the synthesis of this compound are not extensively documented in the public domain, detailed mechanistic studies on analogous N-alkylation reactions of anilines with alcohols provide a strong framework for understanding this transformation. These studies often employ a combination of kinetic analysis and in-situ spectroscopic monitoring to elucidate the reaction pathway and identify the rate-determining step.

Kinetic Studies:

Kinetic investigations of similar iridium-catalyzed N-alkylation reactions have revealed important details about the reaction order with respect to the various components. For the reaction of aniline (B41778) with benzyl (B1604629) alcohol, the rate was found to be zero-order with respect to the alcohol, second-order in the catalyst, and negative first-order with respect to water and the aniline. acs.org These findings suggest that the oxidation of the alcohol is not the rate-determining step and that the catalyst's resting state involves coordination with the aniline substrate. acs.org The rate-determining step in this model system was identified as the coordination of the imine intermediate to the iridium-hydride species. acs.org

Table 1: Kinetic Parameters for a Model Iridium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol This data is for a model reaction and is presented to illustrate the methodologies used for mechanistic elucidation.

ParameterReaction OrderImplication
Benzyl AlcoholZeroAlcohol oxidation is not the rate-determining step.
CatalystSecondThe active catalytic species may be a dimer or involve two catalyst molecules in the rate-determining step.
AnilineNegative FirstAniline coordination to the catalyst is in equilibrium, and high concentrations can inhibit the reaction.
WaterNegative FirstWater, a byproduct of imine formation, can have an inhibitory effect on the catalyst.

Spectroscopic Studies:

In-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable tools for observing the formation and consumption of intermediates throughout the reaction.

NMR Spectroscopy: In studies of iridium-catalyzed N-alkylation of aniline, 1H NMR spectroscopy has been used to detect the presence of key intermediates. acs.org A characteristic signal in the high-field region (around -13 to -16 ppm) is indicative of an iridium-hydride species, the "stored" hydrogen. nih.govacs.org Concurrently, the appearance of a signal in the downfield region (around 8.5 ppm) corresponds to the imine proton, confirming its formation in situ. nih.gov Time-dependent NMR experiments can track the concentration of reactants, intermediates, and products, providing a detailed picture of the reaction progress. rsc.org

IR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy can monitor the progress of the reaction by observing changes in characteristic vibrational frequencies. For instance, in the synthesis of related Schiff bases from 4-aminophenol (B1666318) derivatives, the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of the C=N stretching band of the imine (around 1608-1654 cm⁻¹) provide clear evidence of the condensation step. nih.gov The N-H stretching vibrations of the primary and secondary amines can also be monitored. tsijournals.com

The direct detection and characterization of transient intermediates are central to confirming a proposed reaction mechanism. In the synthesis of this compound via borrowing hydrogen catalysis, the primary intermediates of interest are the metal-hydride species and the imine.

Spectroscopic Identification of Intermediates:

As mentioned, NMR and IR spectroscopy are primary tools for identifying these intermediates. The spectroscopic signatures of the metal-hydride and imine in model reactions provide strong evidence for their existence in the catalytic cycle for the synthesis of the target molecule.

Table 2: Spectroscopic Data for Key Intermediates in Analogous N-Alkylation Reactions This data is for intermediates in model reactions and is presented to illustrate the characterization methodologies.

IntermediateSpectroscopic TechniqueCharacteristic SignalReference
Iridium-Hydride1H NMRδ -13.27 ppm acs.org
Iridium-Hydride1H NMRδ -16.413 ppm nih.gov
Imine (N-benzylideneaniline)1H NMRδ 8.54 ppm nih.gov
Imine (from 4-aminophenol)1H NMRδ 8.38-8.89 ppm (azomethine proton) nih.gov
Imine (from 4-aminophenol)IR (cm⁻¹)1608-1654 (C=N stretch) nih.gov

Trapping of Intermediates:

In some cases, reactive intermediates can be "trapped" by introducing a reagent that reacts specifically with the intermediate to form a stable, characterizable product. While direct trapping experiments for the synthesis of this compound are not reported, studies on related systems have successfully employed this technique. For example, in a metal-free borrowing hydrogen reaction, ketyl radical intermediates have been trapped using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), providing evidence for a single-electron transfer pathway in that specific system. rsc.org In other systems, the imine intermediate itself can be isolated if the reduction step is slow or inhibited. nih.gov The development of confined catalysts, such as those encapsulated in yolk-shell architectures, has also been shown to "trap" the borrowed hydrogen, preventing its loss and increasing the efficiency of the reduction of the imine intermediate. researchgate.netchemrxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 4 Methylamino Phenyl Ethanol

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule such as 2-(4-(Methylamino)phenyl)ethanol, a suite of NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are critical for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, COSY would be expected to show correlations between the protons of the ethyl chain and between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.netwww.gov.uk This would allow for the direct assignment of each carbon atom that has attached protons, such as the CH₂, CH, and CH₃ groups. researchgate.netwww.gov.uk

Solid-State NMR for Polymorphic and Conformational Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It would be particularly useful for investigating potential polymorphism—the ability of this compound to exist in different crystal forms—and for analyzing its conformational properties in the solid state. Differences in the crystalline packing and molecular conformation can lead to distinct NMR spectra, providing insights into the material's physical properties.

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance. By integrating the signals in an NMR spectrum and comparing them to a certified internal standard, the absolute quantity of this compound in a sample could be determined with high accuracy and precision. This technique is valuable for reaction monitoring, allowing for the determination of reaction kinetics and yield without the need for chromatographic separation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) : ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It would be used to generate protonated molecules [M+H]⁺ in the gas phase with minimal fragmentation, allowing for precise mass determination.

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is another soft ionization technique, often used for larger molecules but also applicable to smaller organic compounds. The choice between ESI and MALDI would depend on the specific experimental conditions and the information sought.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (for instance, the [M+H]⁺ ion of this compound) and its subsequent fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule, which can be used to confirm its structure. The fragmentation pattern would be expected to show characteristic losses, such as the loss of water or cleavage of the ethyl chain, further corroborating the proposed structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the subtle dynamics of molecular conformations. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

The infrared and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its constituent parts: the substituted phenyl ring, the secondary amine, and the primary alcohol.

Hydroxyl (-OH) and Amine (-NH) Stretching: The O-H and N-H stretching vibrations are particularly informative. The O-H stretch typically appears as a broad, strong band in the FT-IR spectrum, generally in the region of 3200-3600 cm⁻¹. researchgate.net The N-H stretch of the secondary amine is expected as a weaker, sharper band in a similar region, around 3300-3500 cm⁻¹. The exact position and shape of these bands are highly sensitive to hydrogen bonding.

Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). spectroscopyonline.com

C=C Aromatic Ring Stretching: The phenyl ring gives rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov The substitution pattern on the ring influences the intensity and position of these bands.

C-O and C-N Stretching: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the FT-IR spectrum between 1050 and 1150 cm⁻¹. researchgate.net The C-N stretching vibration of the aromatic amine typically appears in the 1250-1360 cm⁻¹ region.

Bend Shifts and Conformational Analysis: Band shifts can indicate changes in the molecular environment, such as those caused by solvent effects or intermolecular interactions. For instance, a shift in the C=C stretching band of the phenyl ring can be explained by molecular interactions with other components in a mixture or different packing in a solid state. nih.gov The "fingerprint region" (below 1500 cm⁻¹) is complex but contains a wealth of structural information from various bending and stretching modes, allowing for detailed conformational analysis. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (FT-IR)Notes
HydroxylO-H Stretch3200 - 3600Strong, BroadPosition and width are highly dependent on hydrogen bonding.
Secondary AmineN-H Stretch3300 - 3500Weak to MediumCan be obscured by the O-H band.
Aromatic C-HC-H Stretch3000 - 3100Medium to WeakCharacteristic of the phenyl group.
Aliphatic C-HC-H Stretch2850 - 2960MediumFrom -CH₂- and -CH₃ groups.
Aromatic C=CRing Stretch1450 - 1600Medium to StrongMultiple bands are expected.
Alcohol C-OC-O Stretch1050 - 1150StrongCharacteristic of the primary alcohol.
Aromatic AmineC-N Stretch1250 - 1360Medium

The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group makes this compound capable of acting as both a hydrogen bond donor and acceptor. This facilitates the formation of complex intermolecular and potentially intramolecular hydrogen bonding networks.

FT-IR spectroscopy is exceptionally well-suited for analyzing these interactions. The formation of hydrogen bonds typically causes the stretching frequency of the involved X-H bond (where X is O or N) to shift to a lower wavenumber (a "red shift") and the absorption band to become significantly broader and more intense. psu.edu By studying the spectra in different states (e.g., dilute solution in a non-polar solvent vs. concentrated solution or solid state), one can probe the extent and nature of these hydrogen bonds. For example, in a dilute solution, sharper "free" O-H and N-H bands may be visible, whereas in the solid state, these are replaced by broad bands indicative of a strong hydrogen-bonded network. nih.gov This analysis is crucial for understanding the compound's physical properties and how it interacts with other molecules.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nf-itwg.org It provides precise information on molecular geometry, conformation, and the packing of molecules in the crystal lattice.

Growing a suitable single crystal of this compound would allow for analysis by single-crystal X-ray diffraction. This technique can unambiguously determine:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Absolute Configuration: For chiral molecules, this technique can determine the absolute stereochemistry.

Intermolecular Interactions: It provides a detailed map of how molecules are arranged relative to one another. mdpi.com This includes the precise geometry of hydrogen bonds (e.g., O-H···N, N-H···O) and other non-covalent interactions like π-π stacking between phenyl rings, which govern the crystal's stability and physical properties.

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. ucmerced.edu Instead of a single crystal, it uses a fine powder of the material, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. nf-itwg.org

The primary applications of PXRD for this compound include:

Phase Identification: The obtained diffraction pattern can be compared to a database or a reference pattern (e.g., calculated from single-crystal data) to confirm the identity of the crystalline solid. ucmerced.edu

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a key tool in identifying and distinguishing between these different solid-state forms, which can have different physical properties. researchgate.netbnl.gov

Chromatographic Methodologies for Separation and Purity Profiling

Chromatography encompasses a range of powerful separation techniques essential for assessing the purity of a compound and quantifying impurities. amazonaws.com The choice of method depends on the compound's properties, such as polarity, volatility, and stability.

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the purity profiling of non-volatile organic compounds. amazonaws.com For this compound, a reversed-phase HPLC method would likely be employed. This typically involves a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., a gradient of water and an organic solvent like acetonitrile (B52724) or methanol). The compound and its impurities would be separated based on their relative polarity. The retention time serves for identification, while the peak area, as measured by a UV detector (which would be sensitive to the phenyl ring), allows for quantification. This method is crucial for determining the purity of the final product and identifying any by-products from synthesis.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with the stationary phase. Due to the polar -OH and -NH groups, which can cause poor peak shape and thermal instability, direct analysis of this compound by GC may be challenging. A common strategy is to first derivatize the molecule, for example, by converting the active hydrogens to trimethylsilyl (B98337) (TMS) ethers/amines. This increases volatility and thermal stability, allowing for high-resolution separation and sensitive detection, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique often used to monitor the progress of a chemical reaction or for a quick preliminary purity check. amazonaws.com A small spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to ascend the plate. The separation occurs based on the differential partitioning of the components between the two phases, providing a qualitative assessment of the number of components in the mixture.

Table 2: Summary of Chromatographic Methods for this compound

TechniquePrincipleTypical Stationary PhaseTypical Mobile PhasePrimary Application
HPLC Partitioning based on polarityC18-bonded silica (Reversed-Phase)Water/Acetonitrile or Water/MethanolQuantitative purity analysis, impurity profiling.
GC Partitioning based on volatilityPolysiloxane or Polyethylene glycolInert gas (e.g., He, N₂)Analysis of volatile impurities; requires derivatization for the main compound.
TLC Adsorption/PartitioningSilica gel or AluminaOrganic solvent mixture (e.g., Hexane/Ethyl Acetate)Reaction monitoring, preliminary purity check.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its versatility in handling non-volatile and thermally sensitive compounds. thermofisher.com The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to ensure accurate and reliable results. pharmtech.com

A typical HPLC method for an aromatic amine like this compound would utilize a reversed-phase approach. thermofisher.com This involves a non-polar stationary phase, commonly a C8 or C18 column, and a polar mobile phase. The mobile phase is often a mixture of water or a buffer and an organic modifier like acetonitrile or methanol. nih.gov The inclusion of a buffer is critical for controlling the pH, which in turn influences the retention and peak shape of the analyte, especially for ionizable compounds containing amine groups. researchgate.net

Method validation is an indispensable part of the HPLC method development process, ensuring that the analytical procedure is fit for its intended purpose. pensoft.net This involves a series of experiments to evaluate the method's performance characteristics. pharmtech.com

Key HPLC Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.998. researchgate.net
Accuracy The closeness of test results to the true value.Recovery of 100 ± 2.0% for the analyte. pharmtech.com
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%. scispace.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1. researchgate.net
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 10%. scispace.com
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within acceptable limits. scispace.com

For instance, a study on the simultaneous determination of aromatic amines and pyridines demonstrated good linearity with correlation coefficients greater than 0.998 and method detection limits (MDLs) in the low mg/L range. thermofisher.com Another validation study for a pharmaceutical gel reported accuracy with recoveries between 98.8% and 101.2% and precision with RSD values less than 1%. nih.gov These examples highlight the stringent requirements for a validated HPLC method.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is challenging due to its polarity and high boiling point, which can lead to poor chromatographic performance and thermal degradation. thermofisher.com To overcome these issues, derivatization is employed to convert the analyte into a more volatile and thermally stable form. acs.orgnih.gov

The derivatization process involves chemically modifying the polar functional groups (the secondary amine and hydroxyl groups) of the molecule. acs.org Silylation is a common derivatization technique where reagents like phenyldimethylchlorosilane (PhDMClS) can be used to create a less polar and more volatile derivative, which improves its chromatographic behavior. nih.gov

Once derivatized, the compound can be effectively analyzed by GC, often coupled with a mass spectrometer (GC-MS). nih.gov GC-MS provides both quantitative data and structural information from the mass spectrum, aiding in the unequivocal identification of the analyte. nih.gov The choice of the GC column is also critical, with non-polar or semi-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, being commonly used for the separation of a wide range of derivatized compounds.

Typical GC Method Parameters for Derivatized Amines:

ParameterDescriptionExample Condition
Derivatizing Agent Reagent used to increase volatility and thermal stability.Phenyldimethylchlorosilane (PhDMClS) nih.gov
Column The stationary phase for separation.5% Phenyl-methylpolysiloxane (e.g., DB-5)
Injection Mode Method of sample introduction.Split/Splitless
Detector Device for detecting the analyte as it elutes from the column.Mass Spectrometer (MS) or Flame Ionization Detector (FID)

The optimization of GC conditions, such as the injector temperature and temperature program, is crucial to prevent the thermal decomposition of the derivatized compounds. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The this compound molecule contains a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. sigmaaldrich.com Enantiomers often exhibit different biological activities, making their separation and quantification essential. nih.govamericanpharmaceuticalreview.com Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. yakhak.orgmdpi.com

Chiral separation is achieved by using a chiral stationary phase (CSP). ntu.edu.sg These CSPs are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for separating a broad range of chiral compounds, including amines and alcohols. yakhak.orgresearchgate.net

The mobile phase composition is a critical factor in achieving successful enantiomeric resolution. researchgate.net In normal-phase chiral chromatography, a non-polar solvent like n-hexane is often mixed with a polar modifier such as isopropanol (B130326) or ethanol (B145695). nih.gov The type and concentration of the alcohol modifier can significantly impact the separation. In some cases, small amounts of additives like diethylamine (B46881) (DEA) are used to improve peak shape and resolution. nih.gov

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase to achieve baseline separation of the enantiomers. nih.gov Once separated, the enantiomeric purity, or enantiomeric excess (% ee), can be calculated from the peak areas of the two enantiomers. sigmaaldrich.com

Commonly Used Chiral Stationary Phases for Amine Separation:

CSP TypeChiral SelectorTypical Mobile Phase
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol with additive researchgate.net
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol with additive yakhak.org
Cyclodextrin-based Beta-cyclodextrin derivativesAcetonitrile/Buffer sigmaaldrich.com

The successful application of these advanced analytical methodologies is fundamental for the comprehensive characterization of this compound, ensuring its quality and suitability for its intended applications.

No Specific Computational Chemistry Research Found for this compound

Extensive searches of scholarly databases and scientific literature have not revealed any published research that specifically investigates this compound using the computational methods outlined in the query, such as Density Functional Theory (DFT), ab initio calculations, or molecular dynamics (MD) simulations. While the principles of computational chemistry are widely applied to a vast range of molecules, it appears that this particular compound has not been a subject of focused theoretical investigation in publicly accessible literature.

Therefore, the creation of data tables for molecular orbitals, charge distribution, conformer energies, or spectroscopic parameters, as requested, cannot be fulfilled without available scientific research to draw upon. Generating such an article without specific, verifiable data would amount to speculation and would not meet the standards of scientific accuracy.

General computational chemistry methods are well-established for analyzing molecules with similar functional groups. For instance, studies on other phenylethanolamine derivatives often employ these techniques to understand structure-activity relationships, receptor binding, and metabolic pathways. However, due to the strict requirement to focus exclusively on this compound, a discussion of these related compounds would fall outside the specified scope.

Future research may yet explore the computational and theoretical aspects of this compound, at which point a detailed article based on those findings could be constructed. Until such research is published, a scientifically grounded article on this specific topic cannot be provided.

Computational and Theoretical Chemistry Insights into 2 4 Methylamino Phenyl Ethanol

Computational Prediction and Validation of Spectroscopic Parameters

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR chemical shifts of 2-(4-(Methylamino)phenyl)ethanol can be estimated using Density Functional Theory (DFT) calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-31G* or higher). The calculated shifts would be referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

For the aromatic protons of this compound, the electron-donating methylamino group (-NHCH₃) at the para position is expected to cause an upfield shift (lower ppm values) for the ortho and meta protons compared to unsubstituted benzene (B151609). Conversely, the ethanol (B145695) substituent will have a smaller effect on the aromatic ring's chemical shifts. The methylene (B1212753) protons of the ethanol group would exhibit distinct signals, influenced by the adjacent aromatic ring and the hydroxyl group.

To illustrate the expected values, a comparison with the experimental ¹H NMR data for the structurally similar compound 2-(4-Methylphenyl)ethanol is useful. chemicalbook.com

Proton Assignment (2-(4-Methylphenyl)ethanol) Experimental Chemical Shift (ppm)
Aromatic protons7.08
-CH₂- (adjacent to OH)3.73
-CH₂- (adjacent to phenyl)2.76
-OH2.53
-CH₃ (on phenyl ring)2.29

Table 1: Experimental ¹H NMR chemical shifts for 2-(4-Methylphenyl)ethanol in CDCl₃. chemicalbook.com

For this compound, the chemical shifts of the aromatic protons would likely be further upfield due to the stronger electron-donating nature of the methylamino group compared to a methyl group. The protons of the N-methyl group would appear as a distinct singlet, and the N-H proton would also have a characteristic chemical shift, which can be sensitive to solvent and concentration.

Theoretical calculations of spin-spin coupling constants would reveal the connectivity of the atoms. For instance, the vicinal coupling (³J) between the two methylene groups in the ethanol side chain would provide information about the dihedral angle and, thus, the preferred conformation of this side chain.

Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities with a high degree of accuracy, aiding in the assignment of experimental spectra.

DFT calculations are commonly employed to compute the harmonic vibrational frequencies of molecules. For this compound, these calculations would reveal characteristic vibrational modes. A study on the closely related 2-phenylethanol (B73330) using DFT (B3LYP/6-311G**) provides insight into the expected vibrational modes. nih.gov For 2-phenylethanol, the calculations predicted that the non-planar gauche conformation is the most stable, stabilized by an interaction between the hydroxyl H-atom and the phenyl ring. nih.gov A similar conformational preference would be expected for this compound.

The predicted vibrational spectrum of this compound would exhibit several key features:

O-H Stretch: A strong, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Its position and shape would be sensitive to hydrogen bonding.

N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: These would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: Typically found in the 1250-1350 cm⁻¹ region.

C-O Stretch: A strong band usually in the 1000-1200 cm⁻¹ range.

The calculated intensities of these vibrational modes would help in distinguishing between them and in the interpretation of the experimental IR and Raman spectra.

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
O-H Stretch3200-3600Strong, Broad
N-H Stretch3300-3500Moderate
Aromatic C-H Stretch>3000Moderate
Aliphatic C-H Stretch<3000Moderate to Strong
Aromatic C=C Stretch1450-1600Moderate to Strong
C-N Stretch1250-1350Moderate
C-O Stretch1000-1200Strong

Table 2: Predicted characteristic vibrational frequencies for this compound based on general spectroscopic data and studies of analogous compounds.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. This provides a detailed understanding of the reaction kinetics and thermodynamics.

Determination of Activation Energies and Kinetic Parameters

For a given reaction of this compound, computational methods can be used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction.

Various computational methods, such as DFT and more advanced ab initio methods (e.g., MP2, CCSD(T)), can be used to calculate these energies. The accuracy of the calculated activation energy is highly dependent on the level of theory and the basis set used.

Once the activation energy is known, kinetic parameters like the rate constant (k) can be estimated using Transition State Theory (TST). The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡).

While specific studies on the reaction mechanisms of this compound are scarce, insights can be drawn from studies on similar molecules. For example, the oxidation of alcohols can proceed through various pathways, and computational modeling can help to distinguish between them. A study on the autoignition of 2-phenylethanol highlighted the importance of H-abstraction from the α- and β-positions of the ethanol side chain. osti.gov For this compound, similar H-abstraction reactions would be expected, and their activation energies could be computationally determined.

Mechanistic Pathways from Potential Energy Surface Scans

A potential energy surface (PES) scan involves systematically changing a specific geometric parameter of the reacting system (e.g., a bond length or a dihedral angle) and calculating the energy at each step. This allows for the mapping of the reaction coordinate and the identification of energy minima (reactants, intermediates, and products) and maxima (transition states).

For a reaction involving this compound, a PES scan could be used to explore different mechanistic pathways. For instance, in an electrophilic aromatic substitution reaction, the scan could trace the approach of the electrophile to different positions on the aromatic ring, revealing the preferred site of attack and the corresponding energy barriers.

Similarly, for reactions involving the ethanol or methylamino side chains, PES scans can help to understand conformational changes during the reaction and to identify the lowest energy pathway. For example, in an oxidation reaction of the alcohol, a PES scan could model the approach of an oxidizing agent and the subsequent bond-breaking and bond-forming steps.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are built on the principle that the structure of a molecule determines its properties.

Molecular Descriptors and Feature Selection for Model Building

The first step in developing a QSAR/QSPR model is to calculate a set of numerical values, known as molecular descriptors, that represent the chemical information of the molecule. nih.gov For this compound, a wide range of descriptors could be calculated, falling into several categories:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: These are derived from the substructure of the molecule, such as the number of specific functional groups (e.g., hydroxyl, amine).

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices, Wiener index), which describe the branching and shape of the molecule.

3D Descriptors: These are derived from the 3D coordinates of the atoms and include descriptors related to the molecular shape, size, and electronic properties (e.g., solvent-accessible surface area, dipole moment, polarizability).

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and include energies of frontier molecular orbitals (HOMO and LUMO), partial atomic charges, and electrostatic potential.

Once a large set of descriptors is calculated, a crucial step is feature selection. This involves identifying the most relevant descriptors that have the strongest correlation with the activity or property of interest. Various statistical methods, such as multiple linear regression (MLR), principal component analysis (PCA), and genetic algorithms, are used for this purpose. The goal is to build a robust and predictive model with a minimal number of descriptors to avoid overfitting.

For a QSAR study on a series of compounds including this compound, the selected descriptors would likely be related to its electronic properties (due to the aromatic ring and heteroatoms), hydrophobicity (logP), and steric features. These descriptors would then be used to build a mathematical model that can predict the activity or property of other, untested compounds in the same class.

Descriptor Class Examples of Descriptors for this compound
0DMolecular Weight, Number of N atoms, Number of O atoms
1DNumber of aromatic rings, Number of hydroxyl groups, Number of secondary amines
2DWiener Index, Randić Connectivity Index, Kappa Shape Indices
3DSolvent Accessible Surface Area, Molecular Volume, Dipole Moment
Quantum ChemicalHOMO Energy, LUMO Energy, Mulliken Atomic Charges

Table 3: Examples of molecular descriptors that can be calculated for this compound for use in QSAR/QSPR studies.

Predictive Modeling for Chemical Reactivity and Selectivity

Computational and theoretical chemistry provides powerful tools for predicting the chemical reactivity and selectivity of molecules, offering insights that are often difficult to obtain through experimental methods alone. For this compound, predictive modeling can elucidate potential reaction pathways, determine the likelihood of different outcomes, and guide the design of synthetic routes or the understanding of its metabolic fate. These models are built on the principles of quantum mechanics and are increasingly incorporating machine learning techniques to handle large datasets and improve predictive accuracy.

At the heart of predictive modeling for reactivity is the calculation of the potential energy surface (PES) for a given reaction. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, as well as the high-energy transition states that connect them. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical determinant of the reaction rate.

Predicting Reaction Pathways and Energy Barriers

Predictive models, often employing Density Functional Theory (DFT) or other high-level quantum chemical methods, can be used to forecast the most likely reaction pathways for this compound under various conditions. For instance, in the context of its metabolism or degradation, one could model its reaction with hydroxyl radicals. A computational study on the related compound, 4-methyl aniline (B41778), reacting with OH radicals revealed multiple possible reaction pathways, including hydrogen abstraction from the methyl group, the amino group, and various positions on the aromatic ring mdpi.com.

By analogy, for this compound, we can predict several competing reaction pathways. These would likely include:

Hydrogen abstraction from the amino group: This would lead to the formation of a nitrogen-centered radical.

Hydrogen abstraction from the ethanol side chain: This could occur at the alpha or beta carbon, leading to different carbon-centered radicals.

Hydroxyl radical addition to the aromatic ring: This would form various isomeric hydroxycyclohexadienyl-type radical adducts.

For each of these potential pathways, computational models can calculate the activation energy. A lower activation energy implies a faster reaction rate, indicating a more favorable pathway. A hypothetical comparison of calculated activation energies for the reaction of this compound with a hydroxyl radical is presented in Table 1.

Table 1: Hypothetical Calculated Activation Energies for the Reaction of this compound with OH Radical This table is a hypothetical representation based on typical computational chemistry findings for similar aromatic amines and alcohols.

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Relative Rate
H-abstraction from N-H5.2High
H-abstraction from α-carbon7.8Moderate
H-abstraction from β-carbon9.1Low
OH addition to ortho-position6.5Moderate
OH addition to meta-position8.9Low

These predictive calculations are invaluable for understanding which parts of the molecule are most susceptible to attack, which in turn can inform on potential metabolites or degradation products.

Modeling for Selectivity

Beyond predicting which reactions are likely to occur, computational models are crucial for understanding and predicting selectivity, such as regioselectivity and stereoselectivity. For a molecule like this compound, which has multiple reactive sites, regioselectivity is a key consideration. The data in Table 1, for example, would predict that reactions are most likely to occur at the amino group, followed by addition to the aromatic ring and then abstraction from the side chain.

Stereoselectivity becomes important in reactions that can produce chiral products. For instance, if this compound were to be synthesized via the reduction of a corresponding ketone, predictive modeling could be employed to understand the stereochemical outcome. A computational study on the kinetic resolution of 1-phenylethanol (B42297) using a chiral catalyst provides a relevant example nih.gov. In that work, DFT calculations were used to investigate the potential energy surfaces for the formation of the different stereoisomers. The models identified the transition states leading to each enantiomer and calculated their respective energy barriers. The difference in these energy barriers dictates the enantiomeric excess that can be expected from the reaction.

A similar approach could be applied to predict the stereoselectivity of enzymatic reactions involving this compound. For example, if an enzyme were to catalyze the oxidation of the ethanol group, modeling could predict which enantiomer of the resulting aldehyde or carboxylic acid would be preferentially formed.

Table 2: Hypothetical Calculated Energy Barriers for a Chiral Catalytic Reaction This table is a hypothetical representation based on computational studies of kinetic resolution.

Transition StateCalculated Energy Barrier (kcal/mol)Predicted Major Product
Leading to (R)-product15.4The (R)-product would be favored due to the lower energy barrier of its transition state.
Leading to (S)-product17.1

Reactivity and Derivatization Strategies for 2 4 Methylamino Phenyl Ethanol

Functionalization at the Hydroxyl Group

The primary alcohol moiety is a versatile handle for chemical modification through several classes of reactions.

Etherification and Esterification Reactions for Protecting Groups and Derivatives

The hydroxyl group of 2-(4-(methylamino)phenyl)ethanol can be readily converted into an ether or an ester. These reactions are not only crucial for synthesizing derivatives with altered physicochemical properties but also for installing protecting groups to prevent the alcohol from participating in unwanted side reactions during transformations at other sites of the molecule.

Etherification: The formation of ethers typically involves the reaction of the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or acid-catalyzed reactions with other alcohols. For instance, reacting this compound with an alkyl halide like methyl iodide in the presence of a base such as sodium hydride would yield the corresponding methyl ether. Given the presence of the secondary amine, which is also nucleophilic, N-alkylation can be a competing reaction. Therefore, selective O-alkylation may require prior protection of the amine group.

Esterification: Esters are commonly synthesized by reacting the alcohol with a carboxylic acid, acyl chloride, or acid anhydride. tandfonline.com The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a classic method. tandfonline.comwikipedia.org This reaction is reversible, and strategies such as removing the water formed during the reaction are often employed to drive the equilibrium towards the product. wikipedia.org Alternatively, for a faster and irreversible reaction, an acyl chloride or acid anhydride can be used, often in the presence of a base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct. tandfonline.com

Reaction TypeReagentCatalyst/ConditionsProduct Type
EtherificationAlkyl Halide (e.g., CH₃I)Base (e.g., NaH)Alkyl Ether
Fischer EsterificationCarboxylic Acid (e.g., Acetic Acid)Acid Catalyst (e.g., H₂SO₄), HeatEster
AcylationAcyl Chloride (e.g., Acetyl Chloride)Base (e.g., Pyridine)Ester
AcylationAcid Anhydride (e.g., Acetic Anhydride)Base (e.g., Pyridine) or HeatEster
Table 1: Representative Etherification and Esterification Reactions.

Oxidation Reactions and Selective Transformations of the Alcohol Moiety

The primary alcohol group in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the electron-rich aromatic ring and the secondary amine requires careful selection of reagents to achieve chemoselectivity and avoid undesired side reactions, such as oxidation of the amine or polymerization.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, are typically used to convert primary alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to a carboxylic acid. The secondary amine is also susceptible to oxidation, which could lead to a complex mixture of products. Therefore, protection of the amine group, for instance as an amide, might be necessary before carrying out the oxidation of the alcohol.

Desired ProductTypical ReagentNotes
AldehydePyridinium Chlorochromate (PCC)Stops the oxidation at the aldehyde stage.
AldehydeSwern Oxidation (DMSO, oxalyl chloride, Et₃N)Mild conditions, avoids heavy metals.
Carboxylic AcidPotassium Permanganate (KMnO₄)Strong oxidizing agent.
Carboxylic AcidJones Reagent (CrO₃, H₂SO₄, acetone)Strongly acidic conditions.
Table 2: Oxidation Reactions of the Primary Alcohol.

Chemical Transformations of the Secondary Amine Functionality

The secondary amine is a key site for derivatization, allowing for the introduction of a wide variety of functional groups that can significantly alter the molecule's properties.

N-Alkylation and N-Acylation Reactions for Modifying Amine Properties

N-Alkylation: The secondary amine can be converted to a tertiary amine through N-alkylation. This can be achieved by reaction with alkyl halides. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction. A more controlled method for N-alkylation is reductive amination, which involves reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165). Another approach involves the direct N-alkylation of amines with alcohols, which can be catalyzed by transition metal complexes, offering a greener alternative to the use of alkyl halides. nih.govnih.gov

N-Acylation: The reaction of the secondary amine with acyl chlorides or acid anhydrides provides the corresponding N-acyl derivatives (amides). This transformation is typically robust and high-yielding. N-acylation is often used to protect the amine functionality or to introduce specific acyl groups to modulate biological activity or other chemical properties. The reaction is usually carried out in the presence of a base to neutralize the acid byproduct. nih.gov

Reaction TypeReagentConditionsProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃CH₂Br)BaseTertiary Amine
Reductive AminationAldehyde/Ketone + Reducing AgentMild, controlled alkylationTertiary Amine
N-AcylationAcyl Chloride (e.g., Benzoyl Chloride)Base (e.g., Triethylamine)Amide
N-AcylationAcid Anhydride (e.g., Succinic Anhydride)Heat or BaseAmide
Table 3: N-Alkylation and N-Acylation Reactions.

Formation of Amides, Ureas, and Other Nitrogen-Containing Heterocycles

Beyond simple acylation, the secondary amine enables the synthesis of a broader range of nitrogen-containing structures.

Ureas and Carbamates: Substituted ureas can be synthesized by reacting the secondary amine with an isocyanate. commonorganicchemistry.com This addition reaction is typically efficient and proceeds under mild conditions without the need for a catalyst. commonorganicchemistry.com Alternatively, reaction with phosgene or a phosgene equivalent like triphosgene, followed by another amine, can yield ureas, though this method involves highly toxic reagents. wikipedia.org Carbamates can be formed through the reaction of the amine with a chloroformate, such as methyl chloroformate, in the presence of a base. tandfonline.comwikipedia.org

Nitrogen-Containing Heterocycles: The bifunctional nature of this compound, containing both an amine and a hydroxyl group, presents opportunities for intramolecular cyclization to form nitrogen-containing heterocycles. For example, under specific conditions, an intramolecular reaction could potentially lead to the formation of a substituted tetrahydrooxazine ring system. Furthermore, derivatization of the hydroxyl group to a leaving group could facilitate an intramolecular nucleophilic substitution by the amine to form a substituted aziridine or, depending on the chain length of a pre-installed tether, larger rings like morpholines or piperazines. Such cyclization reactions are powerful tools in synthetic chemistry for building complex molecular architectures. clockss.orgmdpi.com

Reactions Involving the Aromatic Ring System

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. clockss.org The regiochemical outcome of these substitutions is dictated by the electronic properties of the two substituents already present on the ring: the methylamino group (-NHCH₃) and the 2-hydroxyethyl group (-CH₂CH₂OH).

The methylamino group is a powerful activating group and is ortho, para-directing due to the ability of the nitrogen lone pair to donate electron density into the ring through resonance. The 2-hydroxyethyl group is generally considered a weakly deactivating group due to the inductive electron-withdrawing effect of the oxygen atom, and it is also ortho, para-directing. In cases of competing directing effects, the strongly activating methylamino group will dominate the regioselectivity, directing incoming electrophiles primarily to the positions ortho to it (positions 3 and 5).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). The substitution is expected to occur at the positions ortho to the methylamino group.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. The powerful nitronium ion (NO₂⁺) electrophile will be directed to the positions ortho to the amine.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). This reaction is reversible.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). These reactions are also directed by the activating methylamino group. clockss.org

ReactionReagentsElectrophileMajor Product(s)
BrominationBr₂/FeBr₃Br⁺3-Bromo and 3,5-Dibromo derivatives
NitrationHNO₃/H₂SO₄NO₂⁺3-Nitro derivative
SulfonationFuming H₂SO₄SO₃3-Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl/AlCl₃RCO⁺3-Acyl derivative
Table 4: Predicted Outcomes for Electrophilic Aromatic Substitution Reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The susceptibility of the benzene (B151609) ring in this compound to electrophilic attack is significantly enhanced by the presence of the methylamino (-NHCH₃) and the hydroxyethyl (-CH₂CH₂OH) groups. Both are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene by donating electron density to the ring. wikipedia.orgchemistrytalk.org

The methylamino group is a potent activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance (+M effect). This effect substantially increases the electron density at the positions ortho and para to the substituent. organicchemistrytutor.comyoutube.com The ethyl alcohol group is a weak activating group, primarily operating through an electron-donating inductive effect (+I effect) via the alkyl chain. wikipedia.org

Given that the two groups are para to each other, their directing effects are cooperative. The powerful +M effect of the methylamino group is dominant, making the positions ortho to it (C3 and C5) the most nucleophilic and, therefore, the primary sites for electrophilic attack. The positions ortho to the ethanol (B145695) group (C2 and C6) are also activated, but to a lesser extent. Consequently, electrophilic substitution on this compound is expected to show high regioselectivity for the positions ortho to the methylamino group. libretexts.org

Electrophilic ReagentReaction TypePredicted Major Product(s)
HNO₃/H₂SO₄Nitration2-(3-Nitro-4-(methylamino)phenyl)ethanol
Br₂/FeBr₃Bromination2-(3-Bromo-4-(methylamino)phenyl)ethanol
SO₃/H₂SO₄Sulfonation5-(2-hydroxyethyl)-2-(methylamino)benzenesulfonic acid
R-Cl/AlCl₃Friedel-Crafts Alkylation2-(3-Alkyl-4-(methylamino)phenyl)ethanol
RCOCl/AlCl₃Friedel-Crafts Acylation1-(5-(2-hydroxyethyl)-2-(methylamino)phenyl)ethan-1-one

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The structure of this compound allows for its participation in various metal-catalyzed cross-coupling reactions, typically after initial functionalization to introduce a suitable leaving group on the aromatic ring or by direct use of the N-H bond.

Suzuki-Miyaura Coupling: To serve as a substrate in Suzuki-Miyaura coupling, the aromatic ring must first be halogenated (e.g., via bromination as described in 5.3.1) or converted to a triflate. The resulting aryl halide, such as 2-(3-bromo-4-(methylamino)phenyl)ethanol, can then be coupled with a variety of organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This strategy is effective for synthesizing biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at a specific position on the aromatic ring. mdpi.comnih.gov

Heck-Mizoroki Reaction: Similar to the Suzuki coupling, a halogenated derivative of this compound is required to act as the electrophile in the Heck reaction. wikipedia.org This aryl halide can react with alkenes in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgnih.gov This reaction is a powerful tool for C-C bond formation and the synthesis of complex olefinic structures.

Buchwald-Hartwig Amination: The N-H bond of the secondary methylamino group makes this compound a direct substrate for Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the amine with an aryl halide or triflate to form a new C-N bond, yielding a triarylamine derivative. While N-alkylanilines can sometimes be challenging substrates, the use of bulky, electron-rich phosphine (B1218219) ligands (such as XPhos or SPhos) has significantly expanded the scope of this transformation. acs.orgyoutube.com

Coupling ReactionRequired Substrate(s)Typical Catalyst/LigandProduct Type
Suzuki-Miyaura 2-(3-Bromo-4-(methylamino)phenyl)ethanol + R-B(OH)₂Pd(PPh₃)₄ or PdCl₂(dppf)2-(3-R-4-(methylamino)phenyl)ethanol
Heck-Mizoroki 2-(3-Bromo-4-(methylamino)phenyl)ethanol + AlkenePd(OAc)₂ / P(o-tol)₃Substituted Alkene Derivative
Buchwald-Hartwig This compound + Ar-XPd₂(dba)₃ / XPhos2-(4-(N-Aryl-N-methylamino)phenyl)ethanol

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govresearchgate.net The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a primary alcohol, makes it an attractive building block for various MCRs.

Synthesis of Complex Scaffolds via One-Pot Processes

The incorporation of this compound into MCRs allows for the one-pot synthesis of diverse and complex molecular architectures. A prime example is the Ugi four-component reaction (U-4CR). In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. nih.govnih.gov The secondary amine of this compound can readily participate as the amine component. The resulting product would feature a dipeptide-like backbone with the 4-(2-hydroxyethyl)phenyl moiety appended to the central nitrogen atom, offering a scaffold with significant potential for further diversification through reactions at the free hydroxyl group.

Exploration of Novel Reaction Spaces

The use of this compound in MCRs opens up novel reaction possibilities by combining its unique structural features. For instance, in an "interrupted" Ugi reaction, the nitrilium ion intermediate, which is typically trapped by the carboxylic acid component, could potentially be intercepted intramolecularly by the pendant hydroxyl group. researchgate.net Such a pathway would lead to the formation of novel heterocyclic systems, like morpholinone derivatives, in a single step. This approach leverages both functional groups of the molecule to steer the reaction toward new and otherwise difficult-to-access chemical spaces.

Design and Synthesis of Derivatives with Tailored Reactivity Profiles

The reactivity of this compound can be precisely modulated by chemically modifying its methylamino or hydroxyl functional groups. These modifications alter the electronic and steric properties of the molecule, thereby influencing its behavior in subsequent reactions.

Structure-Reactivity Relationships in Analogues

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to rational chemical synthesis. By creating analogues of this compound, one can fine-tune its reactivity for specific applications.

N-Acylation: Converting the methylamino group to an N-acetyl group (-N(CH₃)C(O)CH₃) dramatically changes its electronic character. The electron-withdrawing nature of the carbonyl group reduces the electron-donating ability of the nitrogen atom. The resulting acetamide is a moderately activating, ortho, para-directing group, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to the parent amine.

O-Alkylation/O-Acylation: Modification of the primary hydroxyl group to an ether (-OR) or an ester (-OCOR) primarily introduces steric bulk at the end of the ethyl side chain. While this has a minor impact on the electronic properties of the aromatic ring, the increased size can influence the regioselectivity of reactions by sterically hindering the nearby ortho positions (C2 and C6).

N-Arylation: As previously mentioned, Buchwald-Hartwig amination can be used to convert the N-methylamino group to an N-aryl-N-methylamino group. The introduction of an additional aryl ring significantly alters the steric environment around the nitrogen and modifies the electronic properties of the molecule, which can influence both its reactivity and its potential applications in materials science or medicinal chemistry.

These synthetic modifications allow for the creation of a library of derivatives with a spectrum of reactivities, enabling precise control over subsequent chemical transformations.

Derivative of this compoundModificationEffect on Aromatic Ring Reactivity (EAS)Potential Application
N-acetyl-2-(4-(methylamino)phenyl)ethanol-NHCH₃ → -N(CH₃)COCH₃Decreased reactivity (moderately activating)Protecting group, directing group modification
2-(4-(Methylamino)phenyl)ethyl acetate-OH → -OCOCH₃Minimal electronic effect, increased steric bulkPro-drug design, modification of physical properties
2-(4-(N-Aryl-N-methylamino)phenyl)ethanol-NHCH₃ → -N(CH₃)ArModified electronic and steric profileSynthesis of triarylamine-based materials

Applications of 2 4 Methylamino Phenyl Ethanol As a Foundational Building Block in Advanced Chemical Fields

Precursor in the Synthesis of Complex Organic Molecules

The phenylethanolamine core is a key structural element in a multitude of biologically active molecules and natural products. The presence of both a nucleophilic amine and an alcohol group allows for a wide range of chemical transformations, making compounds like 2-(4-(Methylamino)phenyl)ethanol valuable starting materials or intermediates in multi-step syntheses.

Role in Total Synthesis of Natural Products and Bioactive Scaffolds (excluding clinical drug products)

The phenylethanolamine skeleton is integral to the structure of many alkaloids and other natural products. While direct examples of the total synthesis of a natural product using this compound as a starting material are not prominent in the literature, the general synthetic utility of the phenylethanolamine scaffold is well-established. For instance, the enantioselective synthesis of 1-substituted tetrahydroisoquinoline derivatives, which are precursors to a wide array of pharmacologically active natural products like (-)-salsolidine, relies on building blocks that share the core structure of phenylethanolamines. chemistryviews.org The synthesis of these complex alkaloids often involves the cyclization of phenylethanolamine derivatives. chemistryviews.org

Furthermore, the enzyme phenylethanolamine N-methyltransferase (PNMT) catalyzes the conversion of norepinephrine (B1679862) to epinephrine, a fundamental biological process involving the methylation of a phenylethanolamine. nih.govwikipedia.org This natural transformation underscores the importance of this scaffold in the biosynthesis of crucial bioactive compounds. Synthetic strategies often mimic these biological pathways, highlighting the potential of N-methylated phenylethanolamines like this compound as precursors for creating analogues of these natural systems for research purposes.

Construction of Privileged Structures for Chemical Exploration

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry for the development of new therapeutic agents. The 2-phenethylamine framework is considered a privileged structure, appearing in a vast number of biologically active compounds targeting receptors such as adenosine, adrenergic, and serotonin (B10506) receptors. nih.gov

The modification of the 2-phenethylamine scaffold, for example through N-alkylation and substitution on the phenyl ring, allows for the systematic exploration of structure-activity relationships (SAR). nih.govmdpi.com this compound provides three key points for diversification: the alcohol, the secondary amine, and the aromatic ring. This allows for its use in creating libraries of novel compounds for biological screening. For example, its secondary amine can be acylated or further alkylated, while the alcohol can be converted into ethers or esters, and the aromatic ring can undergo electrophilic substitution. These modifications can fine-tune the pharmacological profile of the resulting molecules, making this compound a useful building block for generating novel chemical entities for drug discovery programs. mdpi.com

Utility in Materials Science Research

The functional groups present in this compound lend themselves to applications in materials science, particularly in the synthesis of polymers and functional organic materials where the introduction of specific chemical properties is desired.

Incorporation into Polymer Architectures as Monomers

The primary alcohol functionality of this compound allows it to act as a monomer in polymerization reactions. It can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. Similarly, it can react with diisocyanates to form polyurethanes. The presence of the N-methylamino group within the polymer backbone would introduce specific properties, such as altered polarity, hydrogen bonding capability, and potential for post-polymerization modification.

While direct polymerization of this compound is not widely documented, the principle is demonstrated by the use of similar bifunctional molecules in polymer synthesis. The incorporation of such aromatic amine and alcohol structures can enhance the thermal stability and modify the mechanical and optical properties of the resulting polymers.

Development of Functional Organic Materials

The unique combination of functional groups in this compound makes it a candidate for the development of functional organic materials. The aromatic ring and the amine group can impart electronic and photophysical properties. For instance, derivatives of phenylethanolamine could be investigated for applications in organic electronics or as components of fluorescent sensors. The N-methylaniline moiety is a known chromophore, and its incorporation into larger systems could lead to materials with interesting optical properties.

Research into related compounds, such as 2-[4-(Dimethylamino)phenyl]ethanol, has shown their utility as accelerators in the curing of bone cement and in photopolymerization processes for dental resins. sigmaaldrich.com This suggests that the phenylethanolamine core can play a crucial role in controlling the properties of material formulations.

Role in Catalyst Development and Ligand Design

The amine and alcohol functionalities of this compound make it a suitable scaffold for the synthesis of chiral ligands for asymmetric catalysis. The ability to coordinate to metal centers through the nitrogen and oxygen atoms is a key feature of many successful ligands.

The synthesis of bidentate ligands, often referred to as N,O-ligands, is a major area of research in catalysis. This compound can serve as a precursor to such ligands. The secondary amine can be readily functionalized, for example, by introducing phosphine (B1218219) groups via reaction with chlorophosphines, to create P,N-ligands. The alcohol can also be used as a handle to attach the ligand to a solid support or to modify its steric and electronic properties.

Although specific ligands derived directly from this compound are not found in the surveyed literature, the principle is well-established with structurally similar amino alcohols. These types of ligands have found applications in a variety of metal-catalyzed reactions, including hydrogenations, transfer hydrogenations, and C-C bond-forming reactions. The inherent chirality that can be present in phenylethanolamine derivatives makes them particularly attractive for enantioselective catalysis.

Applications in Advanced Analytical Chemistry

In analytical chemistry, enhancing the sensitivity and selectivity of detection methods is a constant goal. Derivatization and fluorescent tagging are two key strategies where a molecule like this compound could serve as a valuable component.

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties better suited for a specific analytical technique, such as High-Performance Liquid Chromatography (HPLC). researchgate.net This often involves attaching a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) to the analyte. researchgate.netthermofisher.com

The secondary amine group in this compound makes it reactive toward common derivatizing agents. Conversely, the molecule itself possesses features—an aromatic ring that absorbs UV light—that could, in principle, allow it to function as a derivatizing agent for analytes that lack such properties. For instance, if its hydroxyl group were activated to react with a target analyte (e.g., a carboxylic acid), the resulting derivative would incorporate the UV-active phenyl ring, enabling or enhancing its detection by UV-based HPLC detectors. While many reagents are available for derivatizing primary and secondary amines, the use of this compound as a standard derivatizing agent is not established in the literature. thermofisher.comnih.gov

Fluorescent probes are indispensable tools in biological imaging and diagnostics. nih.gov The design of these probes often involves a scaffold that includes a fluorophore and a targeting moiety. The 4-(methylamino)phenyl group is a structural component found in some fluorescent systems. For example, scaffolds containing N,N-dimethylaniline are used to create pH-activatable probes, where the fluorescence is dependent on the protonation state of the amine. nih.gov The fluorescence of these probes can be "switched on" in acidic environments, such as lysosomes within a cell. nih.gov

Given this precedent, this compound represents a potential building block for developing novel fluorescent probes. Its structure could be modified to create more complex molecules with tailored photophysical properties. For instance, the hydroxyl group serves as a convenient handle for attaching the scaffold to other molecules or biological targets. The development of fluorescent probes from quinazoline-based scaffolds for imaging the translocator protein (TSPO) at the mitochondrial level demonstrates the modular approach to probe design, where a core scaffold is systematically modified to optimize affinity and fluorescent properties. unipi.it

Table 1: Research Findings on Related Scaffolds for Fluorescent Probe Development

Scaffold/PrecursorProbe TypeKey Feature/Application
4-(N,N-dimethylamine) benzaldehydeBODIPY-based probepH-activatable for targeting cellular organelles. nih.gov
4-PhenylquinazolineLabeled probeHigh-affinity imaging of the Translocator Protein (TSPO). unipi.it
Squaraine Figure-Eight (SF8)Chiral probeEnantiomeric probes showed differences in mitochondrial accumulation. nih.gov

Environmental Chemical Research (e.g., as a model for degradation studies of related structures)

The environmental fate of aromatic amines and phenolic compounds is a significant area of research due to their widespread use and potential toxicity. This compound can serve as a useful model compound for studying the degradation of more complex molecules that share its structural motifs.

Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), is a promising technology for the degradation of organic pollutants in water. The process relies on the generation of highly reactive species, such as hydroxyl radicals, upon UV irradiation of the catalyst. These radicals can break down complex organic molecules into simpler, less harmful substances.

Studies on the photodegradation of related compounds, such as aminophenols, provide insight into the likely degradation pathways for this compound. The expected reaction sites would be the secondary amine, the alcohol group, and the aromatic ring. Potential degradation routes include:

Oxidation of the amine: The N-methyl group could be oxidized and eventually cleaved.

Hydroxylation of the aromatic ring: Hydroxyl radicals can attack the phenyl ring, leading to the formation of hydroxylated intermediates.

Cleavage of the aromatic ring: Prolonged exposure to photocatalytic conditions can lead to the opening of the phenyl ring, ultimately resulting in mineralization to CO₂ and water.

The table below summarizes findings from photodegradation studies of structurally related compounds, which can be used to predict the behavior of this compound.

Table 2: Photocatalytic Degradation of Related Aromatic Compounds

CompoundCatalyst/ConditionsKey Findings
Aminophenols (2- and 4-)Cu₂O / Visible LightComplete degradation observed, with the rate enhanced by the addition of H₂O₂. jfda-online.com
PhenolTiO₂–SiO₂ / UV IlluminationMore than 94% removal of total organic content was achieved, with comprehensive identification of by-products.
2,4-dichlorophenolAg/AgBr / UV and Visible LightDegradation kinetics followed a pseudo-first-order model, demonstrating feasibility for refractory pollutants.

Investigation of Biotransformation Mechanisms

The biotransformation of xenobiotic compounds, including foundational building blocks like this compound, is a critical area of investigation in advanced chemical and biological fields. Understanding the metabolic fate of such molecules within biological systems, whether microbial or mammalian, provides invaluable insights into their potential applications, environmental impact, and pathways for creating novel derivatives. While direct and extensive research on the biotransformation of this compound is not widely documented, a comprehensive understanding can be extrapolated from studies on structurally analogous compounds, such as other N-methylated phenylethanolamines and related aromatic alcohols.

The biotransformation of this compound is likely to proceed through several key enzymatic pathways, primarily involving oxidation and conjugation reactions. The primary sites for metabolic attack are the N-methyl group, the amino group, the ethanol (B145695) side chain, and the aromatic ring.

One of the principal routes of metabolism for N-methylated compounds is N-demethylation, a reaction frequently catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in mammalian systems. nih.gov Studies on the metabolism of N-methyl,N-propargyl-2-phenylethylamine (MPPE), a structurally related compound, have demonstrated the involvement of CYP enzymes, specifically CYP2B6, CYP2C19, and CYP2D6, in its dealkylation. nih.gov CYP2C19 was identified as the most active in generating the N-methylated metabolite, suggesting that similar enzymes could mediate the N-demethylation of this compound to yield 4-(2-hydroxyethyl)aniline.

Another significant metabolic pathway is the oxidation of the ethanol side chain. In various microorganisms, the bioconversion of 2-phenylethanol (B73330), a parent structure lacking the methylamino group, has been shown to proceed via oxidation to phenylacetaldehyde (B1677652), which is then further oxidized to phenylacetic acid. nih.gov This transformation is often carried out by alcohol dehydrogenases and aldehyde dehydrogenases. For instance, in Pseudomonas putida U, two distinct pathways are involved in the conversion of 2-phenylethanol to phenylacetic acid, highlighting the complexity of microbial metabolic routes. nih.gov It is therefore plausible that microbial systems could oxidize the ethanol moiety of this compound to produce the corresponding aldehyde and carboxylic acid derivatives.

Furthermore, fungal biotransformation presents a promising avenue for generating novel derivatives. Studies involving fungi like Beauveria bassiana and Rhizopus arrhizus have shown their capacity to hydroxylate 2-phenylethanol at various positions on the aromatic ring and to convert it to 1-phenylethane-1,2-diol. mdpi.com This suggests that similar enzymatic systems could introduce hydroxyl groups onto the phenyl ring of this compound, leading to a variety of hydroxylated metabolites.

The following table summarizes the potential biotransformation reactions and the enzymes likely involved, based on studies of analogous compounds.

Metabolic Reaction Potential Metabolite Enzyme Class (Example) Biological System (Example) Supporting Evidence from Analogous Compounds
N-Demethylation4-(2-hydroxyethyl)anilineCytochrome P450 (CYP2C19, CYP2B6)Mammalian Liver MicrosomesMetabolism of N-methyl,N-propargyl-2-phenylethylamine nih.gov
Alcohol Oxidation2-(4-(Methylamino)phenyl)acetaldehydeAlcohol DehydrogenaseMicrobial (e.g., Pseudomonas putida)Conversion of 2-phenylethanol to phenylacetaldehyde nih.gov
Aldehyde Oxidation2-(4-(Methylamino)phenyl)acetic acidAldehyde DehydrogenaseMicrobial (e.g., Pseudomonas putida)Oxidation of phenylacetaldehyde to phenylacetic acid nih.gov
Aromatic HydroxylationHydroxylated derivatives of this compoundMonooxygenase (Fungal)Fungal (e.g., Beauveria bassiana)Biohydroxylation of 2-phenylethanol mdpi.com

Detailed research findings on the biotransformation of a related compound, N-methyl,N-propargyl-2-phenylethylamine (MPPE), by human liver microsomes and specific cDNA-expressed CYP enzymes provide quantitative insights that may be analogous to the metabolism of this compound. The table below presents the rates of metabolite formation for MPPE, which can serve as a predictive model for the enzymatic kinetics of this compound biotransformation.

CYP Isozyme Metabolite Formed from MPPE Rate of Formation (pmol/min/pmol CYP)
CYP2B6N-propargylPEA~7-fold higher than N-methylPEA formation
CYP2B6N-methylPEA-
CYP2C19N-methylPEAMost active, 150% higher rate than CYP2B6
CYP2D6N-methylPEARate is 50% lower than CYP2C19

Data extrapolated from studies on N-methyl,N-propargyl-2-phenylethylamine (MPPE) metabolism. nih.gov

Future Directions and Emerging Research Avenues for 2 4 Methylamino Phenyl Ethanol Research

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Table 1: Potential Applications of AI/ML in 2-(4-(Methylamino)phenyl)ethanol Research

Research AreaAI/ML ApplicationPotential Impact
Chemical Synthesis Retrosynthesis analysis and reaction condition optimization. chemicalmarket.netDiscovery of novel, more efficient synthetic routes; reduction in chemical waste. worldpharmatoday.com
Analogue Design Prediction of physicochemical and biological properties.Accelerated design of new derivatives with enhanced or novel functionalities.
Process Optimization Real-time monitoring and automated adjustment of reaction parameters. chemicalmarket.netIncreased reaction yields and improved product purity.

High-Throughput Experimentation and Automated Synthesis Platforms

High-throughput experimentation (HTE) and automated synthesis platforms offer a transformative approach to exploring the chemical space around this compound. vsparticle.comnumberanalytics.com These technologies enable the rapid synthesis and screening of large libraries of related compounds, dramatically accelerating the pace of discovery. numberanalytics.comyoutube.com By systematically modifying the core structure of this compound—for instance, by altering the substituents on the aromatic ring or the ethanol (B145695) side chain—researchers can generate a multitude of new molecules for testing.

Exploration of Novel Physical and Chemical Properties for Unconventional Applications

While the current known applications of this compound and its close analogues are somewhat defined, its chemical structure holds potential for unconventional uses waiting to be discovered. sigmaaldrich.com As an aromatic amine, the compound possesses electronic properties that could be of interest in materials science. numberanalytics.comwhamine.com The nitrogen lone pair's interaction with the aromatic ring can be tuned by substituents, potentially influencing properties like conductivity, photoluminescence, or non-linear optical behavior. libretexts.org A systematic investigation into these properties could lead to applications in organic electronics, sensors, or as components in advanced polymers. ucr.edu

Furthermore, the phenylethanol moiety is known to interact with biological membranes, and this activity can be modulated by derivatization. nih.gov Research into how the specific combination of the N-methylamino group and the phenylethanol structure of this compound influences its interaction with different types of synthetic and biological membranes could reveal novel applications in areas like drug delivery or as a modulator of membrane-bound proteins. The inherent reactivity of the amine and alcohol functional groups also allows for a variety of chemical modifications, opening the door to the synthesis of novel derivatives with unique properties. ijrpr.com

Interdisciplinary Research Collaborations and New Research Paradigms

The future of chemical research, particularly for potentially versatile molecules like this compound, lies in interdisciplinary collaboration. illinois.eduucsd.edu The complex challenges in fields such as materials science, medicine, and sustainable technology require a convergence of expertise from chemistry, physics, biology, and engineering. colorado.edubradford.ac.uk For example, chemists could synthesize derivatives of this compound, which are then studied by physicists for their electronic properties, by biologists for their cellular interactions, and by engineers for their potential in device fabrication. ucr.edu

Such collaborations foster new research paradigms where the design, synthesis, and application of a molecule are considered in a holistic and integrated manner. This approach moves beyond the traditional, linear model of research and development towards a more dynamic and synergistic process. By forming collaborative networks, researchers can leverage a wider range of techniques and perspectives to unlock the full potential of this compound and its future derivatives. illinois.eduucsd.edu

Conclusion

Synthesis of Key Research Findings

The scientific literature on 2-(4-(methylamino)phenyl)ethanol is currently very limited. Its existence is confirmed by its availability from chemical suppliers, along with its basic chemical formula and molecular weight. bldpharm.com While specific synthetic routes and detailed characterization data are not publicly available, plausible synthetic strategies can be inferred from related compounds. The applications of structurally similar molecules in materials science and the known biological activities of the broader phenethylamine (B48288) class suggest potential areas for future investigation.

Broader Impact and Significance of this compound in Contemporary Chemical Science

At present, the impact of this compound on contemporary chemical science is minimal due to the scarcity of research. However, its potential as a building block in medicinal chemistry and a component in materials science remains to be explored. The study of such relatively simple, functionalized molecules can often lead to the discovery of novel properties and applications.

Concluding Outlook on Prospective Research Frontiers

The field is wide open for research into this compound. Future work should focus on:

Developing and publishing robust synthetic methods.

Thoroughly characterizing its physical and chemical properties.

Investigating its potential applications in medicinal chemistry, including its biological activity against various targets.

Exploring its utility in materials science, particularly in the development of polymers and functional materials.

Detailed spectroscopic and crystallographic analysis to fully elucidate its structure.

Such foundational research is essential to unlock the potential of this chemical compound and determine its significance in the broader landscape of chemical science.

Q & A

Q. What are the established synthetic routes for 2-(4-(Methylamino)phenyl)ethanol, and how can reaction conditions be optimized for improved yield?

Answer: A common synthetic route involves nucleophilic substitution using 2-bromoethanol and 2-methoxy-N-methyl ethylamine in toluene with triethylamine as a base at 100°C for 2 hours, achieving an 88% yield after purification . Key optimization parameters include:

  • Temperature control : Maintaining 100°C prevents side reactions (e.g., over-alkylation).
  • Solvent selection : Toluene minimizes polar byproduct formation.
  • Catalyst/base ratio : Equimolar triethylamine ensures efficient deprotonation.
    Post-synthesis, purification via C18 reverse-phase chromatography (acetonitrile/water) enhances purity .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the methylamino group (δ ~2.8 ppm for CH3_3NH) and ethanol moiety (δ ~3.6 ppm for CH2_2OH) .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak at m/z 181.12 (C9_9H13_{13}NO2_2) .
  • HPLC : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) monitors purity (>98%) with UV detection at 254 nm .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

Answer:

  • Polar solvents : High solubility in ethanol, methanol, and DMF due to hydrogen bonding with the hydroxyl and amino groups .
  • Nonpolar solvents : Limited solubility in toluene or hexane (<5 mg/mL), requiring solvent optimization for reactions.
    Implications: Use ethanol for kinetic studies and DMF for coupling reactions to ensure homogeneity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Structural-activity relationship (SAR) studies : Modify the methylamino or phenyl groups to isolate bioactive moieties. For example, fluorination at the phenyl ring enhances metabolic stability .
  • Comparative pharmacokinetics : Use LC-MS/MS to measure plasma half-life and tissue distribution in model organisms .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm receptor interactions (e.g., neurotransmitter receptors) .

Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group exhibits high nucleophilicity (HOMO = -5.2 eV) .
  • Molecular docking : Simulate binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina. Recent studies show a docking score of -8.2 kcal/mol for CYP3A4 .
  • MD simulations : Analyze solvation dynamics in lipid bilayers to assess membrane permeability (logP = 1.2) .

Q. What experimental approaches are recommended for investigating metabolic stability in pharmacological applications?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Major metabolites include oxidized derivatives (e.g., 2-(4-(methylamino)phenyl)acetic acid) .
  • CYP inhibition assays : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP2D6 IC50_{50} = 12 μM) .
  • Stability profiling : Monitor degradation under physiological pH (e.g., t1/2_{1/2} = 4.2 hours at pH 7.4) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Answer:

  • Reproducibility checks : Verify stoichiometry (e.g., 1:1 ratio of 2-bromoethanol to amine) and drying agents (e.g., MgSO4_4 vs. molecular sieves) .
  • Byproduct analysis : Use GC-MS to identify impurities like unreacted 2-methoxyethyl(methyl)amine.
  • Sensitivity analysis : Vary reaction time (1–4 hours) and temperature (80–120°C) to map yield trends (optimal: 2 hours at 100°C) .

Methodological Tables

Q. Table 1. Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Application
Ethanol120Kinetic studies, crystallization
DMF95Coupling reactions
Toluene<5Nonpolar reaction media
Water15Aqueous-phase reactions
Data sourced from .

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H NMRδ 2.8 (s, CH3_3NH), δ 3.6 (t, CH2_2OH)
HRMSm/z 181.12 [M+H]+^+
IR3350 cm1^{-1} (O-H stretch)

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